molecular formula C7H7F2NO B1311183 2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS No. 267875-65-0

2,2-Difluoro-2-(pyridin-2-YL)ethanol

Cat. No. B1311183
M. Wt: 159.13 g/mol
InChI Key: RTZZBUQTHNQTSR-UHFFFAOYSA-N
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Patent
US07026324B2

Procedure details

To a stirred solution of 19.5 g (97 mmol) of difluoro-pyridin-2-yl-acetic acid ethyl ester in 200 mL of absolute ethanol at 0° C. was added 4.42 g (116 mmol) of sodium borohydride in small portions. After 30 min, the reaction was quenched by the addition of 50 mL of sat. NH4Cl. The reaction mixture was concentrated at reduced pressure and the residue partitioned between 500 mL of ethyl acetate and sat. NaHCO3. The organic layer was washed with water, brine, and dried over Na2SO4 and concentrated at reduced pressure to give a brown oil that was purified on SiO2 (10×17 cm) using 1:1 EtOAc-hexane. After re-chromatographing the mixed fractions, all clean fractions were combined and concentrated at reduced pressure, giving the product as a beige crystalline solid: 1H NMR (CDCl3) δ 3.6 (t, 1H), 4.17–4.3 (m, 2H), 7.4–7.45 (m, 1H), 7.73 (d, 1H), 7.84–7.91 (m, 1H), 8.61 (d, 1H).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([F:13])([F:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)C.[BH4-].[Na+]>C(O)C>[F:13][C:5]([F:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)OC(C(C1=NC=CC=C1)(F)F)=O
Name
Quantity
4.42 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 50 mL of sat. NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 500 mL of ethyl acetate and sat. NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
CUSTOM
Type
CUSTOM
Details
was purified on SiO2 (10×17 cm)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(CO)(C1=NC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.